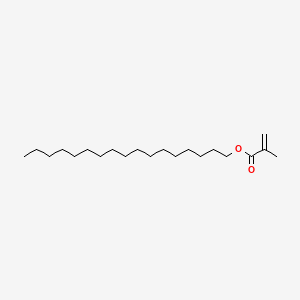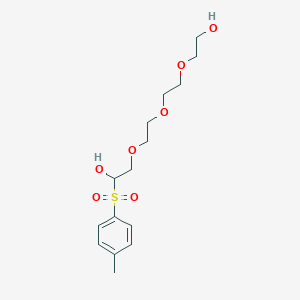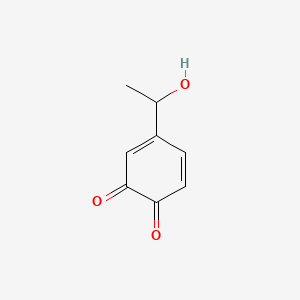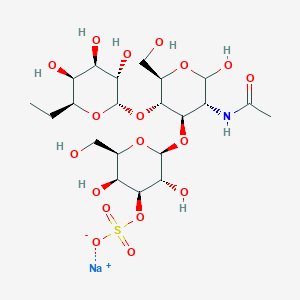
3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is a complex branched amino trisaccharide. It consists of N-acetylglucosamine with a fucosyl residue attached at the 4-position via an alpha-linkage and a 3-sulfated galactosyl residue attached at the 3-position via a beta-linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and sulfation. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated glycosylation techniques and advanced purification methods such as chromatography. The scalability of the synthesis process is crucial for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can target specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups like amines or thiols .
Scientific Research Applications
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is studied for its role in cell-cell interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves its interaction with specific molecular targets and pathways. It acts as a ligand for E- and P-selectins, which are involved in cell adhesion and signaling. This interaction can modulate immune responses and prevent tissue damage during ischemia-reperfusion injury .
Comparison with Similar Compounds
Similar Compounds
Sialyl Lewis a: Another selectin ligand with a different structure and affinity.
Lacto-N-fucopentaose III: A related trisaccharide with different glycosidic linkages.
3’-Sialyl-N-acetyllactosamine: A similar compound with a sialic acid residue instead of a sulfate group.
Uniqueness
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is unique due to its specific sulfation pattern and glycosidic linkages, which confer higher affinity for selectins compared to other similar compounds. This makes it particularly valuable in research focused on cell adhesion and immune modulation .
Properties
Molecular Formula |
C21H36NNaO18S |
|---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
sodium;[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C21H37NO18S.Na/c1-3-7-11(26)13(28)14(29)20(36-7)38-16-9(5-24)35-19(31)10(22-6(2)25)17(16)39-21-15(30)18(40-41(32,33)34)12(27)8(4-23)37-21;/h7-21,23-24,26-31H,3-5H2,1-2H3,(H,22,25)(H,32,33,34);/q;+1/p-1/t7-,8+,9+,10+,11+,12-,13+,14-,15+,16+,17+,18-,19?,20-,21-;/m0./s1 |
InChI Key |
AHNUUNATYIQLDU-RTOJEFMLSA-M |
Isomeric SMILES |
CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
Canonical SMILES |
CCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



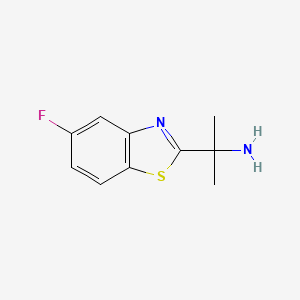


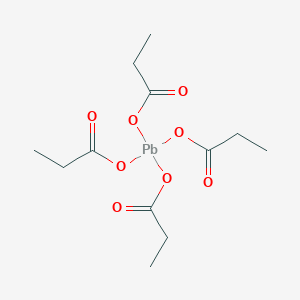


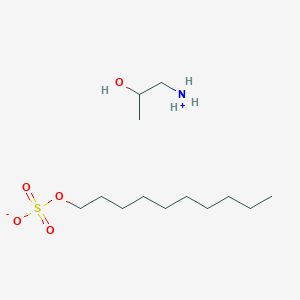
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)


